molecular formula C5H7ClO B8709006 1-Chloro-2-methylbut-3-yn-2-ol CAS No. 4090-47-5

1-Chloro-2-methylbut-3-yn-2-ol

Cat. No.: B8709006
CAS No.: 4090-47-5
M. Wt: 118.56 g/mol
InChI Key: PIBIHODWSMJTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-methylbut-3-yn-2-ol is a chlorinated secondary alcohol characterized by a methyl group at position 2, a chlorine substituent at position 1, and a terminal alkyne (C≡C) at position 3 of the butynol backbone.

Properties

CAS No.

4090-47-5

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

1-chloro-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C5H7ClO/c1-3-5(2,7)4-6/h1,7H,4H2,2H3

InChI Key

PIBIHODWSMJTFG-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C#C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Nomenclature Comparison

The table below compares 1-Chloro-2-methylbut-3-yn-2-ol with structurally related chlorinated compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Structural Features
1-Chloro-2-methylbut-3-yn-2-ol* N/A C₅H₇ClO 120.58 (calc.) Chloride, secondary alcohol, alkyne Terminal alkyne, branched methyl
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₉ClO 108.57 Chloride, secondary alcohol Branched methyl, no unsaturation
3-Chloro-2-methylpropene (Methallyl chloride) 563-47-3 C₄H₇Cl 90.55 Chloride, alkene Allylic chloride, alkene
1-Chloro-3-methylbutan-2-ol 55033-10-8 C₅H₁₁ClO 122.59 Chloride, secondary alcohol Linear chain, no unsaturation

*Hypothetical data inferred from nomenclature; absent in provided evidence.

Physicochemical Properties

  • 1-Chloro-2-methylbut-3-yn-2-ol : Expected higher boiling point than alkenes due to hydrogen bonding (alcohol) and polar alkyne. Likely moderate solubility in polar solvents.
  • 1-Chloro-2-methyl-2-propanol: A liquid at room temperature (inferred from safety protocols requiring skin/eye protection) .
  • 3-Chloro-2-methylpropene : Volatile alkene (lower molecular weight) with higher reactivity toward electrophilic additions .
  • 1-Chloro-3-methylbutan-2-ol : Higher molecular weight suggests increased viscosity compared to shorter-chain analogs .

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